molecular formula C7H6BrNO2 B12994156 4-Bromopyridin-3-yl acetate

4-Bromopyridin-3-yl acetate

Cat. No.: B12994156
M. Wt: 216.03 g/mol
InChI Key: FGDDTXBBPJNIPQ-UHFFFAOYSA-N
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Description

4-Bromopyridin-3-yl acetate is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 4-position and an acetate group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyridin-3-yl acetate can be achieved through various methods. One common approach involves the bromination of pyridine derivatives followed by esterification. For example, 4-bromopyridine can be reacted with acetic anhydride in the presence of a catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromopyridin-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminopyridin-3-yl acetate, while coupling with a boronic acid can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 4-Bromopyridin-3-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromopyridin-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a bromine atom and an acetate group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

(4-bromopyridin-3-yl) acetate

InChI

InChI=1S/C7H6BrNO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3

InChI Key

FGDDTXBBPJNIPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CN=C1)Br

Origin of Product

United States

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